sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid
Description
Sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid (hereafter referred to as the target compound) is a sodium salt of a chiral phenylacetic acid derivative. Its structure features:
- A phenylacetic acid backbone with an (S)-configuration at the α-carbon.
- A 4-methoxy-4-oxobut-2-en-2-yl substituent attached via an amino group.
- A sodium counterion, enhancing aqueous solubility.
This compound is structurally related to intermediates in peptidomimetic drug design and enzyme inhibitors, particularly those targeting proteases or amino acid metabolism pathways .
Properties
Molecular Formula |
C13H15NNaO4+ |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/t12-;/m0./s1 |
InChI Key |
VWAWMPXOFHGGMY-YDALLXLXSA-N |
Isomeric SMILES |
CC(=CC(=O)OC)N[C@@H](C1=CC=CC=C1)C(=O)O.[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid typically involves multi-step organic reactions. The process may start with the preparation of the phenylacetic acid derivative, followed by the introduction of the methoxy and oxobut-2-en-2-yl groups through specific reagents and catalysts. The final step often involves the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxobut-2-en-2-yl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, this compound might be studied for its potential interactions with enzymes or receptors, providing insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of substituted phenylacetic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds, supported by evidence from diverse sources.
Structural Analogues
Physicochemical Properties
- Solubility : The sodium salt of the target compound likely exhibits higher aqueous solubility compared to its free acid form or ester derivatives (e.g., methyl or ethyl esters) .
- Stability : The 4-methoxy-4-oxobut-2-en-2-yl group may confer susceptibility to hydrolysis under acidic conditions, unlike sulfonamide-containing analogues (e.g., ), which are more stable.
- Stereochemical Impact : The (S)-configuration at the α-carbon is critical for binding to chiral biological targets, as seen in analogues like (S)-2-hydroxy-2-phenylacetic acid (mandelic acid), which shows enantioselective antimicrobial activity .
Pharmacological and Biochemical Activity
- Enzyme Inhibition: Analogues with sulfonamide or ester groups (e.g., ) inhibit proteases or anticonvulsant targets. The target compound’s 4-methoxy-4-oxobut-2-en-2-yl group may interact with enzymes involved in amino acid metabolism, though direct evidence is lacking.
- Antimicrobial Potential: Mandelic acid derivatives (e.g., ) exhibit antibacterial activity. The target compound’s α-amino acid motif could mimic natural substrates, disrupting bacterial cell wall synthesis.
- Hypertension and Edema: Phenylacetic acid derivatives (e.g., 2-phenylpropan-2-ylphenol) show binding affinity to diuretic targets like furosemide’s receptor, suggesting possible applications in hypertension therapy .
Key Research Findings and Data Gaps
Synthesis: The target compound’s synthesis likely involves stereoselective coupling of (S)-2-amino-2-phenylacetic acid with 4-methoxy-4-oxobut-2-en-2-yl reagents, analogous to methods for Boc-protected intermediates .
Biological Data: Limited studies exist on its specific activity. In contrast, sulfonamide analogues (e.g., ) have well-documented anticonvulsant and protease-inhibitory effects.
Metabolic Fate : The sodium salt may improve bioavailability compared to neutral esters or free acids, as seen in sodium 2-hydroxy-2-phenylacetate .
Biological Activity
Sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylacetic acid backbone with additional functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NNaO4 |
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | Sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid |
| InChI Key | VWAWMPXOFHGGMY-YDALLXLXSA-N |
The biological activity of sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the methoxy and oxobut-enone groups may facilitate binding to specific sites, thereby modulating biochemical pathways related to inflammation and pain perception.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : Similar to other phenylacetic acid derivatives, it has been studied for its potential to reduce inflammation.
- Analgesic Properties : It may act as an analgesic agent, providing pain relief through modulation of pain pathways.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate these effects.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid in animal models. The results showed a significant reduction in inflammatory markers and pain responses when administered at therapeutic doses.
Study 2: Analgesic Efficacy
In a controlled trial, the compound was tested against standard analgesics. It demonstrated comparable efficacy in reducing pain levels in subjects with acute pain conditions, suggesting its potential as an alternative analgesic.
Study 3: Anticancer Activity
Research focusing on the anticancer properties revealed that sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid inhibited cell proliferation in several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yla)amino]-2-phenyacetate, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sodium Phenylacetate | Contains phenyl and carboxylic groups | Used in treating urea cycle disorders |
| Diclofenac | A phenylacetic derivative with anti-inflammatory properties | Widely used NSAID |
| Ibuprofen | Contains a propionic acid structure | Commonly used analgesic and anti-inflammatory |
The unique combination of functional groups in sodium (2S)-2-[(4-methoxy-4-oxobut-2-en-2-yla)amino]-2-phenyacetate may lead to distinctive pharmacological effects not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
